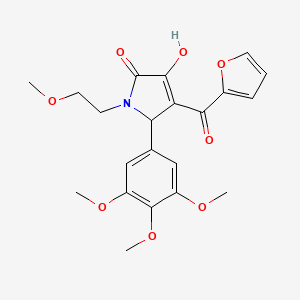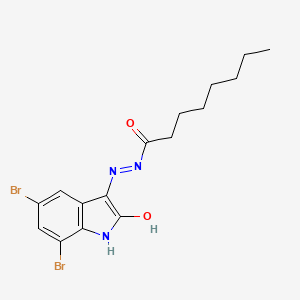![molecular formula C20H22N4O3S2 B12162823 Ethyl 4-methyl-2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12162823.png)
Ethyl 4-methyl-2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基-2-({[4-甲基-2-(2-丙基吡啶-4-基)-1,3-噻唑-5-基]羰基}氨基)-1,3-噻唑-5-羧酸乙酯是一种复杂的含有独特结构的有机化合物,包含多个官能团。
准备方法
合成路线和反应条件
4-甲基-2-({[4-甲基-2-(2-丙基吡啶-4-基)-1,3-噻唑-5-基]羰基}氨基)-1,3-噻唑-5-羧酸乙酯的合成通常涉及多步有机反应。一种常见的合成路线包括:
噻唑环的形成: 噻唑环可以通过汉茨希噻唑合成法合成,该方法涉及在酸性条件下α-卤代酮与硫代酰胺的缩合反应。
吡啶衍生物的合成: 吡啶环通常通过奇奇巴宾合成法合成,该方法涉及醛与氨和α,β-不饱和羰基化合物的反应。
偶联反应: 吡啶和噻唑衍生物的偶联可以通过钯催化的交叉偶联反应实现,例如铃木反应或赫克反应。
酯化: 最后一步涉及酯化反应以引入乙酯基团,通常使用乙醇和酸催化剂。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线进行优化,以最大限度地提高产率和纯度,同时降低成本和环境影响。这可能包括使用连续流动反应器来更好地控制反应条件,以及实施绿色化学原理以减少废物和能源消耗。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在噻唑环上,使用过氧化氢或高锰酸钾等氧化剂。
还原: 还原反应可以在羰基上进行,使用硼氢化钠或氢化铝锂等还原剂。
取代: 该化合物可以参与亲核取代反应,尤其是在吡啶环上,使用甲醇钠或叔丁醇钾等试剂。
常见试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
亲核试剂: 甲醇钠,叔丁醇钾。
主要产物
氧化: 形成亚砜或砜。
还原: 将羰基转化为醇。
取代: 在吡啶环上引入各种取代基。
科学研究应用
化学
在有机合成中,该化合物可以作为合成更复杂分子的构建单元。其独特的结构允许进行各种官能化反应,使其成为通用的中间体。
生物学
在生物学研究中,该化合物可以被用作探针来研究酶的相互作用和结合亲和力,因为它具有可以与生物大分子相互作用的多个官能团。
医药
潜在的医药应用包括将其用作药物发现中的先导化合物,用于治疗癌症等疾病,因为它能够与特定分子靶标相互作用。
工业
在材料科学行业,该化合物可以用于开发具有特定性质的新型聚合物和材料,例如增强的热稳定性或导电性。
作用机制
4-甲基-2-({[4-甲基-2-(2-丙基吡啶-4-基)-1,3-噻唑-5-基]羰基}氨基)-1,3-噻唑-5-羧酸乙酯发挥其作用的机制涉及其与酶或受体等分子靶标的相互作用。该化合物的多个官能团使其能够与其靶标形成氢键、疏水相互作用和范德华力,从而导致生物途径的调节。
相似化合物的比较
类似化合物
- 4-甲基-2-({[4-甲基-2-(2-丙基吡啶-4-基)-1,3-噻唑-5-基]羰基}氨基)-1,3-噻唑-5-羧酸乙酯
- 4-甲基-2-({[4-甲基-2-(2-丙基吡啶-4-基)-1,3-噻唑-5-基]羰基}氨基)-1,3-噻唑-5-羧酸甲酯
- 4-甲基-2-({[4-甲基-2-(2-丙基吡啶-4-基)-1,3-噻唑-5-基]羰基}氨基)-1,3-噻唑-5-羧酸丙酯
独特性
4-甲基-2-({[4-甲基-2-(2-丙基吡啶-4-基)-1,3-噻唑-5-基]羰基}氨基)-1,3-噻唑-5-羧酸乙酯的独特之处在于其官能团的特定组合,赋予其独特的化学反应性和生物活性。特别是其乙酯基团可能影响其溶解度和生物利用度,与具有不同酯基团的类似化合物相比。
本详细概述提供了对4-甲基-2-({[4-甲基-2-(2-丙基吡啶-4-基)-1,3-噻唑-5-基]羰基}氨基)-1,3-噻唑-5-羧酸乙酯的全面了解,涵盖其合成、反应、应用和独特特征。
属性
分子式 |
C20H22N4O3S2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
ethyl 4-methyl-2-[[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carbonyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H22N4O3S2/c1-5-7-14-10-13(8-9-21-14)18-22-11(3)15(28-18)17(25)24-20-23-12(4)16(29-20)19(26)27-6-2/h8-10H,5-7H2,1-4H3,(H,23,24,25) |
InChI 键 |
BVHMQNRVMQVQKW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=C(S3)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162743.png)
![2-{[5-(4-Fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12162749.png)
![1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162756.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12162778.png)
![Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12162779.png)
![1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162784.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B12162792.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one](/img/structure/B12162797.png)
![5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B12162806.png)
![2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine](/img/structure/B12162811.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12162816.png)
![N-{[1,1'-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B12162818.png)
